molecular formula C13H11NO3 B6324675 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine CAS No. 406234-26-2

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine

Cat. No.: B6324675
CAS No.: 406234-26-2
M. Wt: 229.23 g/mol
InChI Key: UEVPAUQHGRDGCK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine is a chemical compound with the molecular formula C13H11NO3. It is known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a hydroxyl group at the second position and a methoxycarbonylphenyl group at the fifth position of the pyridine ring.

Preparation Methods

The synthesis of 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and methoxycarbonylphenyl compounds.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may include large-scale reactions in reactors, followed by purification processes such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine can be compared with other similar compounds, such as:

    5-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine: This compound has a similar structure but with different positioning of functional groups.

    2-Hydroxy-4-(4-methoxycarbonylphenyl)pyridine: Another similar compound with variations in the position of the methoxycarbonylphenyl group.

    Uniqueness: The unique positioning of the hydroxyl and methoxycarbonylphenyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(6-oxo-1H-pyridin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)11-6-7-12(15)14-8-11/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVPAUQHGRDGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627889
Record name Methyl 4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406234-26-2
Record name Methyl 4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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